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Compound of Interest |

3-Bromo-2,6-difluorophenylboronic
Compound Name:

acid
CAS No.: 352535-84-3
Cat. No.: B1284244

Get Quote

3-Bromo-2,6-difluorophenylboronic acid is a synthetically versatile organoboron compound
that has garnered significant interest among researchers, particularly in the fields of medicinal
chemistry and materials science. Its utility stems from the unique combination of three key
functional moieties on a stable phenyl scaffold: a boronic acid group, a bromine atom, and two
fluorine atoms in an ortho/meta relationship.

This trifecta of functionalities makes it an ideal building block for introducing specifically
halogenated phenyl rings into more complex molecules. The boronic acid and bromine atom
serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, most
notably the Suzuki-Miyaura coupling. The fluorine atoms play a critical role in modulating the
physicochemical and pharmacokinetic properties of the final compounds, such as metabolic
stability, lipophilicity, and binding affinity—a strategy widely employed in modern drug design.[1]
[2]

This guide provides an in-depth look at the core properties of 3-Bromo-2,6-
difluorophenylboronic acid, its primary applications, and a detailed, field-proven protocol for
its use in the cornerstone Suzuki-Miyaura cross-coupling reaction.
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Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of 3-
Bromo-2,6-difluorophenylboronic acid are summarized below.

Property Value Source(s)
Molecular Weight 236.81 g/mol [3114]
Molecular Formula CeH4BBrF202 [31[4]
CAS Number 352535-84-3 [4][5]
Melting Point 122-127 °C [4][5]

) Solid (typically a white to off-
Physical Form )
white powder)

Predicted pKa 7.15+£0.58 [4]

Predicted Boiling Point 3129+ 52.0 °C [4]

Safety and Handling

As with all laboratory reagents, proper handling is paramount. 3-Bromo-2,6-
difluorophenylboronic acid is classified as an irritant.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[6]

e GHS Precautionary Codes: P261, P280, P302+P352, P305+P351+P338.

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging
carbon-carbon bonds, particularly between sp2-hybridized centers.[7][8] Boronic acids that are
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prone to decomposition, such as those with electron-withdrawing fluorine groups, can be
challenging substrates.[9] Therefore, a well-designed protocol is essential for success.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this
cycle is key to troubleshooting and optimizing the reaction. The fundamental steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide), forming a Pd(ll) complex.

o Transmetalation: The organic moiety from the activated boronic acid is transferred to the
palladium center, displacing the halide. This step requires activation of the boronic acid by a
base to form a more nucleophilic boronate species.

o Reductive Elimination: The two organic partners on the Pd(ll) complex couple and are
ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0)
catalyst.

Oxidative
Addition

Reductive
Elimination

RL-P(I)L_n-R2 Pd(O)L_n

R2-B(OH)2 + Base

R1-R2

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2,6-
difluorophenylboronic acid with a generic aryl halide.

Objective: To synthesize a biaryl compound via a
palladium-catalyzed cross-coupling reaction.
Materials:

e 3-Bromo-2,6-difluorophenylboronic acid (1.2 - 1.5 equivalents)
o Aryl Halide (e.g., 4-iodoanisole) (1.0 equivalent)

o Palladium Catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

e Base (e.g., K2COs3, 2.0 - 3.0 equivalents)

e Solvents: Toluene and Water (e.g., 4:1 ratio), degassed

 Inert Gas (Nitrogen or Argon)

Standard, flame-dried laboratory glassware (e.g., Schlenk flask)

Workflow Visualization
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Phase 1: Preparation

1. Weigh Reagents
(Boronic Acid, Aryl Halide,
Catalyst, Base)

2. Flame-Dry Glassware
under Vacuum

3. Degas Solvents
(Sparging with N2/Ar)

Phase 2:|Reaction

4, Assemble Reaction
(Add solids to flask,
purge with inert gas)

5. Add Degassed Solvents
and Base Solution

6. Heat to Temperature
(e.g., 80-110 °C)
with Vigorous Stirring

7. Monitor Progress
(TLC, LC-MS)

Phase 3: Isolation & Purification

Click to download full resolution via product page

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
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Step-by-Step Procedure:

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl
halide (1.0 mmol), 3-Bromo-2,6-difluorophenylboronic acid (1.2 mmol, 1.2 eq.), palladium
catalyst (e.g., Pd(PPhs)s, 0.03 mmol, 3 mol%), and base (e.g., K2COs, 2.0 mmol, 2.0 eq.).

o Expert Insight: Using a slight excess of the boronic acid (1.2-1.5 eq.) helps to drive the
reaction to completion and compensates for any potential homo-coupling or
protodeboronation side reactions.[10]

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert
gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the
Pd(0) catalyst, which would render it inactive.

Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (e.g., 4 mL)
followed by degassed water (e.g., 1 mL) via syringe.

o Expert Insight: The two-phase solvent system is common. Toluene dissolves the organic
reagents and catalyst, while the aqueous phase dissolves the inorganic base, allowing the
crucial activation of the boronic acid to occur at the phase interface.

Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature
(typically 80-110 °C). Stir the mixture vigorously to ensure efficient mixing between the two
phases.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS
until the limiting reagent (the aryl halide) is consumed. Reaction times can vary from 2 to 24
hours.

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water
and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an
organic solvent like ethyl acetate.

Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove
residual water, and dry over anhydrous sodium sulfate (Na2SOa4) or magnesium sulfate
(MgSOa).
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 Purification: Filter off the drying agent and concentrate the solvent under reduced pressure
using a rotary evaporator. The resulting crude product can then be purified by flash column
chromatography on silica gel to yield the pure biaryl product.

Applications in Drug and Materials Science

The incorporation of the 3-bromo-2,6-difluorophenyl moiety is a strategic choice in discovery
programs.

» Pharmaceutical Development: Fluorine substitution is known to block sites of metabolism,
increase binding affinity through favorable electrostatic interactions, and enhance membrane
permeability. The ability to use this building block in Suzuki couplings allows for the rapid
synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[11]
[12]

o Materials Science: The unique electronic properties imparted by the fluorine and bromine
atoms make this building block valuable for creating novel organic electronic materials, such
as those used in organic light-emitting diodes (OLEDs) and organic semiconductors.[13]

Conclusion

3-Bromo-2,6-difluorophenylboronic acid is more than just a chemical reagent; it is an
enabling tool for innovation. Its well-defined structure provides chemists with a reliable and
versatile building block for constructing complex molecular architectures. By understanding its
fundamental properties and the mechanistic underpinnings of its primary application in Suzuki-
Miyaura coupling, researchers can confidently leverage this compound to accelerate the
discovery of new pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.splendidlab.in/products/info/24919/3-bromo-26-difluorophenylboronic-acid
https://www.splendidlab.in/products/info/24919/3-bromo-26-difluorophenylboronic-acid
https://chemdad.com/index.php?c=article&id=56630
https://chemdad.com/index.php?c=article&id=56630
https://www.globalchemmall.com/3-bromo-26-difluorophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-fluorophenyl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-fluorophenyl_boronic-acid
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://pubs.acs.org/doi/10.1021/acsomega.5c03176
https://warszawa.intercontinental.com/virtualtour/?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F1757006974%27)%3B%22%3E%3C/krpano%3E
https://www.mdpi.com/1424-8247/18/12/1798
https://warszawa.intercontinental.com/virtualtour/?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F1757007802%27)%3B%22%3E%3C/krpano%3E
https://www.benchchem.com/product/b1284244/docs#introduction-a-versatile-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b1284244/docs#introduction-a-versatile-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b1284244/docs#introduction-a-versatile-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b1284244/docs#introduction-a-versatile-building-block-for-modern-drug-discovery
https://www.benchchem.com/product/b1284244?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284244?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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